molecular formula C12H17Cl2N3O6S B12076851 Glycine, N-(S-(1,2-dichloroethenyl)-N-L-gamma-glutamyl-L-cysteinyl)- CAS No. 175671-72-4

Glycine, N-(S-(1,2-dichloroethenyl)-N-L-gamma-glutamyl-L-cysteinyl)-

Cat. No.: B12076851
CAS No.: 175671-72-4
M. Wt: 402.3 g/mol
InChI Key: IXARYIJEQUJTIZ-AXUBEFTGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

S-(1,2-Dichlorovinyl)glutathione: is a glutathione conjugate formed through the interaction of glutathione with 1,2-dichlorovinyl compounds. This compound is of significant interest due to its role in the bioactivation and detoxification processes of halogenated hydrocarbons, which are commonly found in various industrial and environmental pollutants .

Preparation Methods

Chemical Reactions Analysis

Types of Reactions: S-(1,2-Dichlorovinyl)glutathione undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

S-(1,2-Dichlorovinyl)glutathione has several scientific research applications, including:

Mechanism of Action

The mechanism of action of S-(1,2-Dichlorovinyl)glutathione involves its bioactivation through enzymatic processes. The compound is metabolized by enzymes such as cysteine conjugate β-lyase, leading to the formation of reactive intermediates that can cause cellular damage. The primary molecular targets include renal proximal tubular cells, where the compound induces nephrotoxicity through oxidative stress and mitochondrial dysfunction .

Comparison with Similar Compounds

  • S-(1,2-Dichlorovinyl)-L-cysteine
  • S-(1,2-Dichlorovinyl)-L-homocysteine
  • 1,1,2-Trichloro-3,3,3-trifluoro-1-propene

Comparison: S-(1,2-Dichlorovinyl)glutathione is unique in its formation through the conjugation of glutathione, which plays a crucial role in detoxification pathways. Compared to similar compounds, it has distinct nephrotoxic effects due to its specific enzymatic bioactivation. The presence of the glutathione moiety also influences its reactivity and metabolic fate, making it a valuable compound for studying detoxification mechanisms .

Properties

CAS No.

175671-72-4

Molecular Formula

C12H17Cl2N3O6S

Molecular Weight

402.3 g/mol

IUPAC Name

(2S)-2-amino-5-[[(2R)-1-(carboxymethylamino)-3-[(Z)-1,2-dichloroethenyl]sulfanyl-1-oxopropan-2-yl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C12H17Cl2N3O6S/c13-3-8(14)24-5-7(11(21)16-4-10(19)20)17-9(18)2-1-6(15)12(22)23/h3,6-7H,1-2,4-5,15H2,(H,16,21)(H,17,18)(H,19,20)(H,22,23)/b8-3+/t6-,7-/m0/s1

InChI Key

IXARYIJEQUJTIZ-AXUBEFTGSA-N

Isomeric SMILES

C(CC(=O)N[C@@H](CS/C(=C/Cl)/Cl)C(=O)NCC(=O)O)[C@@H](C(=O)O)N

Canonical SMILES

C(CC(=O)NC(CSC(=CCl)Cl)C(=O)NCC(=O)O)C(C(=O)O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.